Welcome to the BenchChem Online Store!
molecular formula C5H4BrN3O3 B8502256 6-bromo-2-methyl-5-nitro-3H-pyrimidin-4-one

6-bromo-2-methyl-5-nitro-3H-pyrimidin-4-one

Cat. No. B8502256
M. Wt: 234.01 g/mol
InChI Key: MGVLZTSOZFVVKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06369222B1

Procedure details

56.6 ml (503 mmol) of hydrobromic acid solution (48% in water) were added dropwise to a solution of 20.5 g (101 mmol) of the 2-methyl-4-methoxy-5-nitro-6-chloro-pyrimidine [Helv. (1958), 41, 1806] in 450 ml of acetic acid and the reaction mixture was stirred at room temperature for 44 hours. It was then evaporated under reduced pressure and the residue formed poured into 500 ml of an ice/water mixture and extracted 3 times with 500 ml of dichloromethane. The combined dichloromethane phases were washed with 100 ml of water and evaporated under reduced pressure. There were thus obtained 16.3 g (69.6 mmol, yield 69%) of the 6-bromo-2-methyl-5-nitro-3H-pyrimidin-4-one as light yellow solid, which was used without further purification.
Quantity
56.6 mL
Type
reactant
Reaction Step One
Quantity
20.5 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[BrH:1].[CH3:2][C:3]1[N:8]=[C:7]([O:9]C)[C:6]([N+:11]([O-:13])=[O:12])=[C:5](Cl)[N:4]=1>C(O)(=O)C>[Br:1][C:5]1[N:4]=[C:3]([CH3:2])[NH:8][C:7](=[O:9])[C:6]=1[N+:11]([O-:13])=[O:12]

Inputs

Step One
Name
Quantity
56.6 mL
Type
reactant
Smiles
Br
Name
Quantity
20.5 g
Type
reactant
Smiles
CC1=NC(=C(C(=N1)OC)[N+](=O)[O-])Cl
Name
Quantity
450 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
ice water
Quantity
500 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 44 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
It was then evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue formed
EXTRACTION
Type
EXTRACTION
Details
extracted 3 times with 500 ml of dichloromethane
WASH
Type
WASH
Details
The combined dichloromethane phases were washed with 100 ml of water
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
44 h
Name
Type
product
Smiles
BrC1=C(C(NC(=N1)C)=O)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 69.6 mmol
AMOUNT: MASS 16.3 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 68.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.